![molecular formula C16H16BrNO3 B11507446 2-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B11507446.png)
2-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide is an organic compound with the molecular formula C16H16BrNO3. It is a derivative of benzamide, featuring a bromine atom and a methoxyphenoxyethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide typically involves the bromination of benzamide followed by the introduction of the methoxyphenoxyethyl group. The process can be summarized as follows:
Bromination of Benzamide: Benzamide is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to introduce the bromine atom at the desired position.
Introduction of Methoxyphenoxyethyl Group: The brominated benzamide is then reacted with 3-methoxyphenoxyethylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The bromine atom and methoxyphenoxyethyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(3-methoxypropyl)benzamide
- 3-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide
- 2-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide
Uniqueness
2-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenoxyethyl group differentiates it from other bromobenzamides, potentially leading to unique interactions and applications in research and industry.
Properties
Molecular Formula |
C16H16BrNO3 |
|---|---|
Molecular Weight |
350.21 g/mol |
IUPAC Name |
2-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C16H16BrNO3/c1-20-12-5-4-6-13(11-12)21-10-9-18-16(19)14-7-2-3-8-15(14)17/h2-8,11H,9-10H2,1H3,(H,18,19) |
InChI Key |
YCUDEUSOBXEBCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-{[4-(1-benzyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B11507367.png)
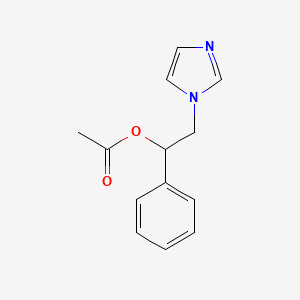
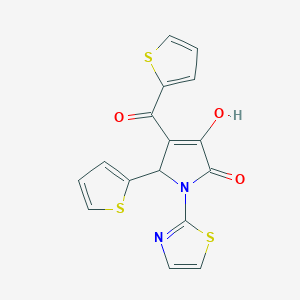
![4-[4,4-dimethyl-2-(methylamino)-6-oxocyclohex-1-en-1-yl]-N-methyl-4-oxobutanamide](/img/structure/B11507387.png)
![1-[2-(3,3-Dimethyl-2-oxo-butyl)-2-hydroxy-4H-benzo[1,4]thiazin-3-ylidene]-3,3-dimethyl-butan-2-one](/img/structure/B11507401.png)
![3-(3,4-dichlorophenyl)-11-(4-methylphenyl)-10-[(2E)-3-phenylprop-2-enoyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11507424.png)
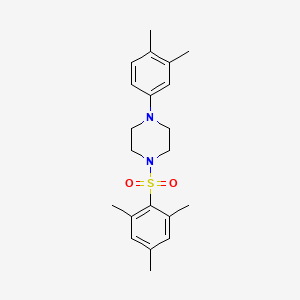
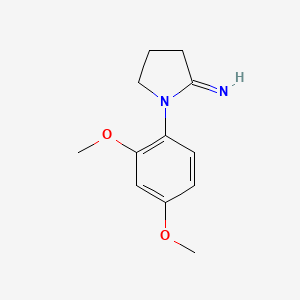
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[(E)-{[3-(morpholin-4-yl)propyl]imino}methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11507433.png)

![(2Z)-2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxo-4-phenylbut-2-enoic acid](/img/structure/B11507450.png)
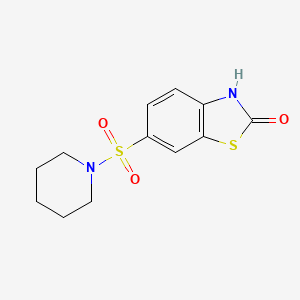
![2-({2-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11507458.png)
![(4-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}phenyl)acetic acid](/img/structure/B11507464.png)
